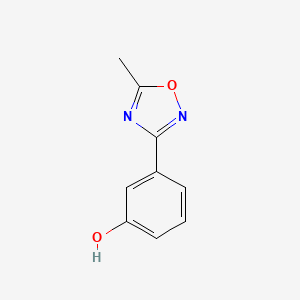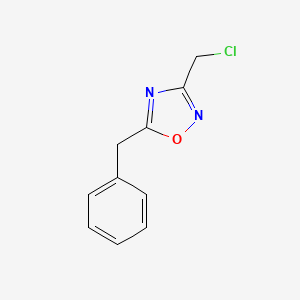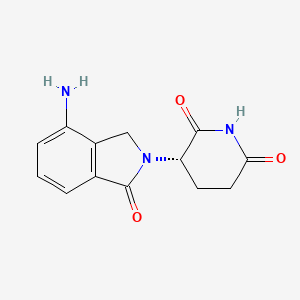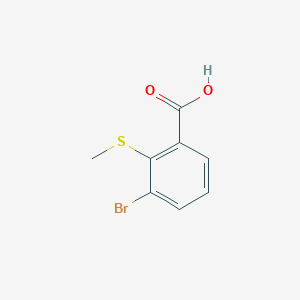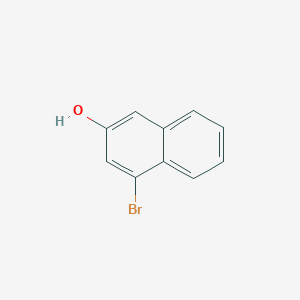
1-Bromo-3-hydroxynaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-hydroxynaphthalene is an organic compound with the molecular formula C10H7BrO . It is also known by other names such as 4-bromonaphthalen-2-ol, 4-Bromo-2-naphthol, and 4-Bromo-2-naphthalenol .
Synthesis Analysis
The synthesis of 1-Bromo-3-hydroxynaphthalene involves multiple steps . One method involves the reaction of nitrobenzene with bromine, followed by a series of reactions involving concentrated H2SO4, glacial acetic acid, tin, and aqueous hydrochloric acid . Another method involves the reaction of 2-naphthols with Potassium Bromide and formic acid, followed by the addition of hydrogen peroxide .Molecular Structure Analysis
The molecular structure of 1-Bromo-3-hydroxynaphthalene consists of a naphthalene ring substituted with a bromine atom and a hydroxyl group . The IUPAC name for this compound is 4-bromonaphthalen-2-ol . The InChIKey, which is a unique identifier for the compound, is PQNQMYMGUXGWTG-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
1-Bromo-3-hydroxynaphthalene has a molecular weight of 223.07 g/mol . It has one hydrogen bond donor and one hydrogen bond acceptor . The compound is solid at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Characterization
1-Bromo-3-hydroxynaphthalene plays a significant role in chemical synthesis and characterization. It's used in the preparation of various compounds, such as 1-(4-Bromo-1-hydroxynaphthalen-2-yl)-ethan-1-one and its derivatives. These synthesized compounds have been found to exhibit excellent antimicrobial activities, demonstrating the compound's utility in creating biologically active molecules (Sherekar, Kakade, & Padole, 2021).
Impact on Photosynthetic Electron Transport
Research has shown that derivatives of 1-Bromo-3-hydroxynaphthalene can significantly affect photosynthetic electron transport in spinach chloroplasts. This implies potential applications in studying and manipulating photosynthetic processes in plants (Goněc et al., 2017).
Magnetic Field Effects
Studies have indicated that the quantum yield of photochemical reactions involving 1-Bromo-3-hydroxynaphthalene is affected by magnetic fields. This provides insights into the magnetic field effects on chemical processes and could have implications in fields like photochemistry and molecular magnetism (Ivanov, Lyashkevich, & Pergushov, 2004).
Photoacoustic Spectra Analysis
The photoacoustic spectra of compounds like 1-Bromo-3-hydroxynaphthalene have been recorded, providing valuable data for understanding the molecular structure and behavior of such compounds under different conditions (Pandey & Thakur, 1980).
Coordination Polymer Studies
1-Bromo-3-hydroxynaphthalene has been included in the study of coordination polymers. This research is critical for the development of new materials with potential applications in various fields like catalysis, gas storage, and separation (Phukan & Baruah, 2014).
Safety And Hazards
Direcciones Futuras
While specific future directions for 1-Bromo-3-hydroxynaphthalene are not mentioned in the available resources, brominated naphthalenes and their derivatives are of interest in various fields, including medicinal chemistry . Their potential applications in treating cancer and multidrug-resistant bacteria are areas of ongoing research .
Propiedades
IUPAC Name |
4-bromonaphthalen-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO/c11-10-6-8(12)5-7-3-1-2-4-9(7)10/h1-6,12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNQMYMGUXGWTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40477818 |
Source


|
| Record name | 4-Bromo-2-naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40477818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-hydroxynaphthalene | |
CAS RN |
5498-31-7 |
Source


|
| Record name | 4-Bromo-2-naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40477818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

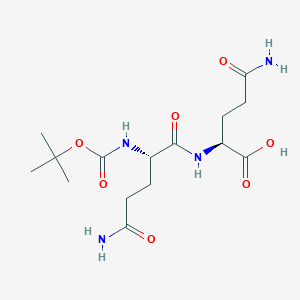
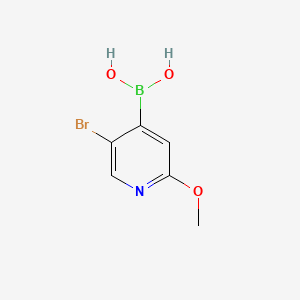
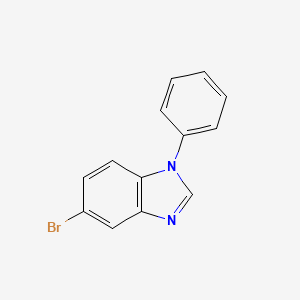
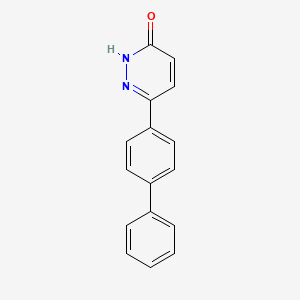
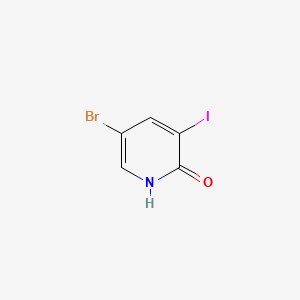
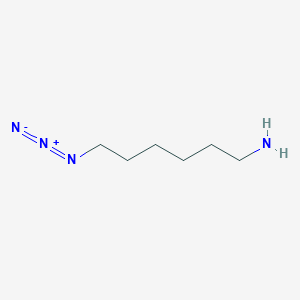
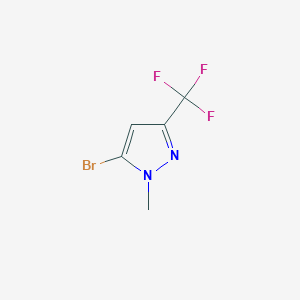
![5-Chloropyrido[4,3-b]pyrazine](/img/structure/B1280735.png)
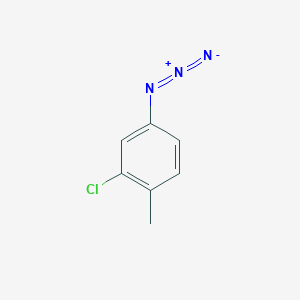
![6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1280738.png)
